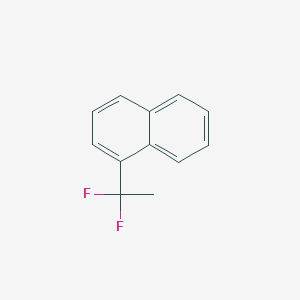

1-(1,1-Difluoroethyl)naphthalene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1,1-difluoroethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2/c1-12(13,14)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLMGLBMWMEGFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801301687 | |

| Record name | 1-(1,1-Difluoroethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204295-97-5 | |

| Record name | 1-(1,1-Difluoroethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Difluoroethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801301687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 1,1 Difluoroethyl Naphthalene and Analogues

Strategies for Carbon-Difluoroethyl Bond Formation on Naphthalene (B1677914) Ring Systems

The construction of the C(aryl)-C(F₂) bond on a naphthalene nucleus presents unique challenges due to the high energy of C-F bonds and the stability of the aromatic system. Strategies primarily revolve around two main approaches: the functionalization of pre-formed naphthalene skeletons using transition metal catalysis and the use of highly reactive difluorocarbene intermediates. These methods aim to create the target C-C bond with high efficiency and regioselectivity.

Transition metal catalysis is a cornerstone of modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. Catalysts based on palladium, copper, and iridium have been extensively explored for the fluoroalkylation of aromatic compounds. These reactions can proceed through various mechanisms, including cross-coupling of halogenated naphthalenes or direct C-H bond functionalization.

Palladium catalysis is a versatile and widely used method for forming C-C bonds. For the synthesis of difluoroethylated naphthalenes, palladium-catalyzed cross-coupling reactions and C-H activation are prominent strategies.

Cross-Coupling Reactions: A common approach involves the cross-coupling of a naphthalene halide (e.g., 1-iodonaphthalene (B165133) or 1-bromonaphthalene) with a suitable difluoroethylating agent. While direct difluoroethylation reagents can be challenging, a frequent strategy involves reagents that generate difluoroalkyl radicals or related species. For instance, ethyl bromodifluoroacetate can serve as a precursor to the difluoroacetate (B1230586) radical, which can be incorporated into organic molecules. nih.gov A palladium-catalyzed difluoromethylation of various heteroaryl halides has been successfully demonstrated, suggesting this method's applicability to naphthalene halides. rsc.org

C-H Activation: Direct C-H functionalization represents a more atom-economical approach, avoiding the need for pre-functionalized naphthalene precursors. Palladium catalysts can activate C-H bonds, particularly at the C8 position of 1-substituted naphthalenes, facilitated by a directing group. researchgate.netrsc.org Regioselective C8-H olefination of 1-naphthamides has been achieved using palladium(II) catalysis. researchgate.net This principle can be extended to C8-difluoroalkylation.

Mechanistic Insights: The mechanism of palladium-catalyzed difluoroalkylation can vary. In cross-coupling reactions with aryl halides, the cycle typically begins with the oxidative addition of the aryl halide to a Pd(0) complex to form an Ar-Pd(II)-X species. nih.gov The subsequent step can involve transmetalation with an organometallic difluoroethyl reagent or, more commonly in modern methods, a single-electron transfer (SET) process. For example, a Pd(0) complex can induce the formation of a difluoroacetate radical from a precursor like ethyl bromodifluoroacetate. nih.gov This radical adds to an olefin (or potentially an arene), generating a new benzylic radical which then combines with the resulting Pd(I) species to form a key Pd(II) intermediate. nih.gov The cycle is completed by reductive elimination, which forms the desired C-C bond and regenerates the Pd(0) catalyst. nih.gov DFT studies suggest that for C-H activation pathways, a concerted metalation-deprotonation (CMD) mechanism is often involved in the C-H cleavage step. researchgate.netnih.gov

| Precursor Type | Reagent | Catalyst System | Key Features |

| Aryl Olefins | Ethyl bromodifluoroacetate | PdCl₂, Ligand, Base | Difluoroalkylative carbonylation; proceeds via radical mechanism. nih.gov |

| 1-Carbonylnaphthalenes | Iodonium Triflates | Palladium(II) | Direct, regioselective C8-H fluoroalkylation. researchgate.net |

| Heteroaryl Halides | (SIPr)Ag(CF₂H) | Pd catalyst, Xphos ligand | Efficient difluoromethylation under mild conditions. researchgate.net |

| Naphthyl Amides | N/A | Palladium(II) | Directing group-assisted C8-triflation, showing C8 reactivity. rsc.org |

Copper catalysts offer a cost-effective and powerful alternative to palladium for fluoroalkylation reactions. These methods are particularly effective for reactions involving radical intermediates. nih.gov

C-H Difluoroalkylation: Copper-catalyzed methods have been developed for the direct C-H difluoroalkylation of various heterocycles, such as coumarins and quinoxalinones, using reagents like ethyl bromodifluoroacetate. mdpi.comresearchgate.net These protocols often exhibit good functional group tolerance and can be extended to other aromatic systems, including naphthalene. mdpi.com The in-situ formation of a difluoroalkyl radical is a key feature of these transformations. mdpi.com For instance, Cu(I) can react with an alkyl halide to generate an alkyl radical and a Cu(II) species.

Cross-Coupling Reactions: A two-step methodology for aromatic difluoromethylation involves an initial copper-catalyzed cross-coupling of an aryl iodide with an α-silyldifluoroacetate, followed by hydrolysis and decarboxylation to yield the difluoromethylated arene. acs.org This approach could be readily applied to 1-iodonaphthalene.

| Reaction Type | Naphthalene Precursor (Example) | Reagent | Catalyst System | Mechanism Highlight |

| C-H Difluoroalkylation | Naphthalene | Ethyl bromodifluoroacetate | Cu(OAc)₂ | In-situ formation of transient difluoroalkyl radicals via single-electron oxidation. mdpi.com |

| Cross-Coupling | 1-Iodonaphthalene | α-Silyldifluoroacetate | Copper(I) salt | Forms an aryldifluoroacetate intermediate, followed by decarboxylation. acs.org |

| C-H Difluoroalkylation | (Hetero)arenes | Fluoroalkyl Halides | Copper-Amine System | General method for C(sp²)-H difluoroalkylation with broad substrate scope. nih.gov |

Iridium catalysts are renowned for their ability to perform challenging C-H activation and functionalization reactions. deepdyve.com While direct iridium-catalyzed difluoroethylation is less documented than palladium or copper systems, the fundamental reactivity of iridium complexes with aromatic C-H bonds suggests its potential for synthesizing 1-(1,1-difluoroethyl)naphthalene.

Iridium complexes can catalyze the C-H alkenylation of naphthols at the C8 position, demonstrating their capacity for regioselective functionalization of the naphthalene core. researchgate.net Furthermore, iridium-catalyzed C-H methylation of benzoic acids and functionalization of arylphosphine oxides with diazo compounds highlight the versatility of these catalysts. nih.govacs.org A plausible, though speculative, pathway for difluoroethylation could involve the iridium-catalyzed C-H activation of a suitably directed naphthalene precursor, followed by coupling with a difluoroethyl source. Modern approaches also utilize dual catalysis systems, such as combining an iridium photoredox catalyst with a nickel catalyst, to achieve novel transformations like the functionalization of uridine (B1682114) derivatives. acs.org Electrooxidative methods using iridium catalysts have also been developed for C-H activation, avoiding the need for chemical oxidants. rsc.org

| Reaction Type | Substrate Class | Key Iridium-Catalyzed Reaction | Relevance to Naphthalene Difluoroethylation |

| C-H Alkenylation | Naphthols | C8-alkenylation | Demonstrates regioselective C-H activation at the naphthalene C8 position. researchgate.net |

| C-H Methylation | Benzoic Acids | Carboxylate-directed ortho C-H methylation | Establishes the principle of directed C-H activation on arenes. nih.gov |

| Annulation | Pyridine-derivatives | C-H activation and annulation with alkynes | Showcases Ir(III)/Ir(I) catalytic cycle for C-H functionalization. rsc.org |

| Dual Catalysis | Uridine Derivatives | Ir/Ni-catalyzed decarboxylative coupling | Highlights modern approaches combining iridium photoredox catalysis with another metal. acs.org |

Besides palladium, copper, and iridium, other transition metals, notably nickel, are emerging as powerful catalysts for fluoroalkylation reactions. Nickel-catalyzed reductive fluoroalkylation reactions provide an efficient route to organofluorine compounds. researchgate.net Often, these reactions are part of a dual catalytic system, frequently paired with a photoredox catalyst, to enable the coupling of aryl bromides with various partners under mild conditions. researchgate.net This synergistic approach allows for the generation of radical species under visible light irradiation, which can then engage in the nickel-catalyzed cross-coupling cycle.

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a versatile building block for introducing a difluoromethylene (-CF₂-) group. cas.cn It is an electrophilic species that readily reacts with nucleophiles. cas.cn The synthesis of this compound using this method would require a pathway where a C-C bond is formed between the naphthalene ring and the carbene.

A plausible synthetic route involves the reaction of difluorocarbene with a suitable nucleophilic precursor derived from naphthalene. For example, a 1-naphthylmethyl organometallic reagent (e.g., Grignard or organolithium) could theoretically react with difluorocarbene. However, the high reactivity of both species makes controlling such a reaction challenging.

A more controlled pathway could involve the reaction of difluorocarbene with a stabilized nucleophile, such as a phosphorus ylide. For instance, a 1-naphthyl-substituted ylide could react with difluorocarbene. Another approach involves the cross-coupling between difluorocarbene and carbene-derived intermediates generated from diazo compounds. acs.org A reaction between a 1-naphthyldiazomethane derivative and a difluorocarbene source could potentially yield the corresponding gem-difluoroolefin, which could then be hydrogenated to the target this compound.

Difluorocarbene can be generated from various precursors under different conditions. cas.cn Thermal decarboxylation of difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻) generates :CF₂ under neutral conditions, which is advantageous for avoiding side reactions with bases. rsc.org This allows for reactions like the gem-difluorocyclopropenation of alkynes. rsc.org

| Difluorocarbene Precursor | Generation Method | Key Reactivity | Plausible Application for Naphthalene Derivative |

| Difluoromethylene phosphobetaine (Ph₃P⁺CF₂CO₂⁻) | Thermal Decarboxylation | Base-free generation; reacts with N, O, S nucleophiles and alkynes. rsc.org | Reaction with a pre-formed 1-naphthyl carbanion or ylide. |

| TMSCF₃ (Ruppert-Prakash reagent) | Fluoride-initiated | Source of nucleophilic CF₃⁻ or electrophilic :CF₂. | Reaction with a suitable nucleophilic naphthalene derivative. |

| Sodium Chlorodifluoroacetate (ClCF₂COONa) | Thermal Decomposition | Environmentally benign precursor for :CF₂ addition reactions. nih.gov | Addition to a suitably substituted naphthalene-alkene precursor followed by rearrangement. |

Difluorocarbene-Mediated Synthetic Pathways

Generation and Reactivity of Electrophilic Difluorocarbene in Naphthalene Synthesis

The generation of difluorocarbene (:CF2) is a cornerstone in the synthesis of gem-difluoro-functionalized compounds. cas.cn As a moderately electrophilic species, difluorocarbene readily reacts with electron-rich substrates. cas.cn In the context of naphthalene synthesis, the cycloaddition of difluorocarbene to a suitable precursor, such as styrene, can lead to the formation of a difluoronaphthalene derivative. researchgate.net The reaction proceeds through the initial formation of 1,1-difluoro-2-phenylcyclopropane, which then undergoes rearrangement and a second difluorocarbene addition, ultimately leading to the aromatic naphthalene core. researchgate.net

The reactivity of difluorocarbene is influenced by both the destabilizing inductive effect of the fluorine atoms and the stabilizing π-donation from fluorine to the carbene carbon. cas.cn This dual nature allows for its versatile application in various synthetic transformations, including difluoromethylenation and cycloaddition reactions. cas.cncas.cn The choice of reaction conditions and the nature of the substrate play a crucial role in directing the reactivity of difluorocarbene towards the desired product.

Application of Specific Difluorocarbene Precursors for Difluoroethylation

A variety of precursors have been developed for the generation of difluorocarbene, each with its own advantages and applications. Classical precursors, while effective, often involve harsh reaction conditions or the use of ozone-depleting substances. cas.cnrsc.org More recent developments have focused on creating safer and more environmentally benign difluorocarbene sources. cas.cnrsc.orgtcichemicals.com

Some notable precursors for difluoroethylation include:

Fluoroform (CHF3): This inexpensive and non-toxic gas can serve as a difluorocarbene source in the presence of a strong base. acs.org It has been successfully used for the difluoromethylation of phenols and thiophenols. acs.org

Diethyl bromodifluoromethylphosphonate: This commercially available reagent efficiently generates difluorocarbene under mild basic hydrolysis conditions. cas.cn

(Trifluoromethyl)trimethylsilane (Ruppert-Prakash Reagent): This reagent, in the presence of an initiator, can also serve as a source of difluorocarbene. tcichemicals.com

Sodium Chlorodifluoroacetate and Sodium Bromodifluoroacetate: These salts can be thermally decomposed to generate difluorocarbene. tcichemicals.com

Trimethylsilyl 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA): This reagent is effective for generating difluorocarbene for reactions with carbonyl compounds and silyl (B83357) dienol ethers. rsc.org

The selection of a specific precursor often depends on the substrate, desired reaction conditions, and functional group tolerance. The development of new and efficient difluorocarbene precursors continues to be an active area of research. cas.cnacs.org

Radical-Based Difluoroethylation and Fluoroalkylation of Aromatic Systems

Radical-based methods provide an alternative and powerful approach for the introduction of difluoroethyl and other fluoroalkyl groups into aromatic systems. These methods often proceed under mild conditions and exhibit broad functional group tolerance.

Mechanistic Investigations of Radical Initiated C-F Bond Activation

The initiation of radical reactions involving C-F bond activation is a key step in many fluoroalkylation processes. In some instances, radical anions, such as the naphthalene radical anion, can act as electron transfer agents to initiate the process. researchgate.net The subsequent steps can involve the formation of various radical intermediates, and the specific pathway can be influenced by the reaction conditions and the nature of the substrates involved. researchgate.netrsc.org Understanding the mechanistic details of these radical processes is crucial for optimizing reaction outcomes and developing new synthetic methodologies.

Photoredox Catalysis in Difluoroethylation Reactions

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. nih.govyoutube.com This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer processes, leading to the formation of radical intermediates. nih.govnih.gov

In the context of difluoroethylation, photoredox catalysis can be employed to generate difluoromethyl radicals or other fluoroalkyl radicals from suitable precursors. nih.gov These radicals can then add to aromatic systems, leading to the desired fluoroalkylated products. nih.gov The use of photoredox catalysis offers several advantages, including the ability to use stable and readily available radical precursors and the potential for high selectivity. nih.govacs.org The development of new photocatalysts and reaction protocols continues to expand the scope and applicability of this powerful synthetic strategy. youtube.comcaltech.edu

Ring Construction Strategies Incorporating Difluoroethyl Moieties

Beyond the direct functionalization of a pre-existing naphthalene core, strategies involving the construction of the naphthalene ring system with a pre-installed difluoroethyl group offer an alternative synthetic route.

Cycloaddition and Annulation Reactions to Form Difluoroethylnaphthalenes

Cycloaddition and annulation reactions are powerful methods for the construction of cyclic and polycyclic systems. chim.itlibretexts.orglibretexts.org These reactions involve the combination of two or more unsaturated molecules to form a new ring. libretexts.orglibretexts.org In the synthesis of difluoroethylnaphthalenes, a key strategy involves the use of a dienophile or a dipolarophile containing a difluoroethyl group.

For instance, a Diels-Alder reaction, a [4+2] cycloaddition, could in principle be employed where a diene reacts with a difluoroethyl-substituted alkene (the dienophile) to form a six-membered ring, which could then be aromatized to the naphthalene system. libretexts.orglibretexts.org Similarly, [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, can be utilized to construct five-membered rings which can be further elaborated into the desired naphthalene structure. chim.ityoutube.com The success of these strategies hinges on the availability of suitable difluoroethyl-containing building blocks and the ability to control the regioselectivity and stereoselectivity of the cycloaddition or annulation step. researchgate.netnih.gov

Skeletal Rearrangements and Ring Expansion Approaches

The synthesis of naphthalene derivatives, including those with fluorine-containing substituents, can be achieved through innovative skeletal rearrangement and ring expansion strategies. These methods offer alternatives to traditional linear syntheses and can provide access to complex and highly substituted naphthalene cores from more readily available cyclic precursors like indanones and indenes. nih.govnih.gov

One notable approach involves the two-carbon expansion of alkenylbenzocyclobutenones. nih.gov In this method, treatment of an alkenylbenzocyclobutenone with an aryllithium reagent leads to the formation of a dihydronaphthalene intermediate, which can then be easily dehydrated to yield various 1-arylnaphthalenes. nih.gov This two-step process is particularly useful for creating sterically hindered naphthalene derivatives. nih.gov

Another significant strategy is the ring expansion of 1-indanones to produce 2-halo-1-naphthols. nih.gov This two-step method is characterized by its tolerance of a wide range of functional groups and its use of mild reaction conditions. nih.gov The resulting orthogonally functionalized 2-halonaphthols are valuable intermediates that allow for selective subsequent modifications, demonstrating a rapid route to the core structures of complex natural products. nih.gov The process generally involves the conversion of various substituted 1-indanones into the corresponding 2-chloro- or 2-bromo-1-naphthols in good yields. nih.gov

More recently, photoredox-enabled functionalized carbon-atom insertion has emerged as a powerful tool for ring expansion. researchgate.net This technique allows for the insertion of carbon atoms with various functional groups, including trifluoromethyl groups, into indene (B144670) to generate a library of 2-substituted naphthalenes. researchgate.net The reaction proceeds under mild conditions, utilizing a radical carbyne precursor and a ruthenium-based photocatalyst. researchgate.net Similarly, rhodium-catalyzed ring expansion of indenes using α-diazo sulfonium (B1226848) salts as carbyne equivalents provides an efficient route to 2-substituted naphthalenes. nih.gov This reaction proceeds via the initial formation of a cyclopropane, followed by an electrocyclic ring opening that results in the naphthalene product. nih.gov

These rearrangement and expansion methodologies are crucial for building the naphthalene scaffold and can be adapted to introduce fluorine-containing groups, providing a versatile platform for the synthesis of compounds like this compound and its analogues.

Indene Ring Expansion to Naphthalene Derivatives with Difluoromethyl Groups

The direct conversion of indene into naphthalene derivatives bearing difluoromethyl groups represents a specific and advanced application of ring expansion chemistry. While the expansion of indene to form naphthalenes with various substituents is established, the introduction of a difluoromethyl group presents unique challenges and opportunities. researchgate.netnih.govrsc.org

One of the key strategies for forming (difluoromethyl)naphthalenes involves a ring construction approach that utilizes a Friedel–Crafts-type cyclization and ring expansion. scispace.com This method achieves the simultaneous fluorination and construction of the aromatic rings, leading to regioselectively monofluorinated polycyclic aromatic hydrocarbons (PAHs). scispace.com The process can start from precursors that, through a sequence of reactions including C-C bond formation, lead to the desired difluoromethylated naphthalene structure. scispace.com For instance, the synthesis of 1-(difluoromethyl)naphthalene (B1313684) has been achieved, albeit in low yield, using a palladium-catalyzed reaction. scispace.com

The general mechanism for the conversion of indene to naphthalene often involves its activation by H-atom abstraction, followed by the introduction of a new carbon atom and subsequent isomerization and decomposition to form the stable naphthalene ring system. rsc.orguoa.gr Adapting this to include a difluoromethyl group requires specialized reagents and conditions.

A novel approach that highlights the potential for such transformations is the gem-difluorinative ring-expansion of methylenecycloalkanes using iodine(III) reagents. chemrxiv.org Although not demonstrated specifically on indene for naphthalene synthesis in the provided context, this method allows for the expansion of a ring by one carbon while introducing a gem-difluoro group. This reaction transforms a methylenecycloalkane into a larger ring containing a CF2 group. chemrxiv.org The principle of this reaction, if applied to an indene-like system, could theoretically provide a pathway to naphthalenes with difluoromethylated side chains.

Below is a table summarizing selected examples of ring expansion reactions leading to substituted naphthalenes, highlighting the conditions and outcomes relevant to the synthesis of fluorinated derivatives.

| Starting Material | Reagent(s) | Catalyst | Product | Yield | Reference |

| Indene | Carbyne Precursor | Ru(dtbbpy)3(PF6)2 | 2-Substituted Naphthalenes | Varies | researchgate.net |

| Indene | α-Diazo Sulfonium Salt | Rhodium complex | 2-Substituted Naphthalenes | Good | nih.gov |

| 1-Indanone | NCS or NBS, then DBU | - | 2-Chloro/Bromo-1-naphthol | ≤83% | nih.gov |

| Alkenylbenzocyclobutenone | Aryllithium, then MsCl-Et3N | - | 1-Arylnaphthalene | Varies | nih.gov |

This table presents generalized findings from the cited research. Yields are dependent on the specific substrates and conditions used.

Green Chemistry Principles in the Synthesis of Fluorinated Naphthalene Derivatives

The synthesis of fluorinated naphthalene derivatives is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. dovepress.com The incorporation of fluorine atoms or fluoroalkyl groups into molecules like naphthalene can impart unique and desirable properties, but traditional fluorination methods often involve harsh reagents, high energy consumption, and the production of significant waste. dovepress.com

Key aspects of green fluorine chemistry include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Traditional methods using electrophilic fluorinating agents (F+) or perfluoroalkylating agents (Rf+) can be low in atom economy. dovepress.com

Use of Less Hazardous Reagents: There is a strong emphasis on moving away from hazardous reagents like elemental fluorine (F2), hydrogen fluoride (B91410) (HF), and antimony trifluoride (SbF3). dovepress.com Instead, the focus is on utilizing safer, nucleophilic fluorine sources such as alkali metal fluorides (e.g., CsF, KF) which are more cost-effective and suitable for industrial-scale production. dovepress.comnih.gov

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure reduces energy consumption. Photoredox catalysis, for example, often allows for reactions under mild conditions using visible light. researchgate.net

Waste Reduction: Improving reaction selectivity (chemo-, regio-, and stereoselectivity) minimizes the formation of unwanted byproducts, simplifying purification and reducing waste. dovepress.com For example, the synthesis of high-purity 1-fluoronaphthalene (B124137) often requires multiple purification steps to remove impurities generated during the reaction. google.com Greener methods aim to prevent the formation of these impurities from the outset.

Catalysis: The use of catalysts, especially those that are recyclable and can operate in minute quantities, is a cornerstone of green chemistry. Transition-metal and photoredox catalysts are instrumental in developing efficient and selective fluorination and ring-formation reactions. researchgate.netnih.gov

An example of applying green principles is in the synthesis of core-fluorinated naphthalene diimides, where halogen exchange reactions on bromo-NDIs are carried out using cesium fluoride (CsF) in dioxane, a method that avoids more hazardous fluorinating agents. nih.gov Similarly, the preparation of fluorinated poly(arylene ether ketone)s based on naphthalene involves nucleophilic aromatic substitution reactions, which can be optimized for efficiency and reduced waste. researchgate.net

The table below summarizes the comparison between traditional and greener approaches in the synthesis of fluorinated aromatics.

| Principle | Traditional Method | Greener Approach | Reference |

| Fluorine Source | Elemental Fluorine (F2), HF, SbF3 (hazardous) | Alkali Metal Fluorides (KF, CsF), Fluoroform (less hazardous, nucleophilic) | dovepress.com |

| Atom Economy | Often low with F+ or Rf+ reagents | Higher, especially in catalytic cycles | dovepress.com |

| Reaction Conditions | Often harsh (high temp/pressure) | Mild (ambient temp/pressure), photoredox conditions | researchgate.net |

| Byproducts | Significant, leading to complex purification | Minimized through high selectivity | dovepress.comgoogle.com |

| Catalysis | Stoichiometric reagents common | Use of efficient, recyclable catalysts (e.g., Rh, Ru, Pd) | researchgate.netnih.gov |

By embracing these principles, chemists can develop more sustainable and environmentally friendly pathways to valuable compounds like this compound.

Mechanistic Elucidation of Reactions Involving 1 1,1 Difluoroethyl Naphthalene

Advanced Mechanistic Studies of C-F Bond Activation Processes

The activation of C-F bonds, particularly in non-activated fluoroalkanes, is a significant challenge in organic chemistry due to their high bond dissociation energy. researchgate.net Research into activating the C(sp³)-F bonds in structures like 1-(1,1-Difluoroethyl)naphthalene has explored several pathways.

Lewis acids are a cornerstone in facilitating C-F bond cleavage. researchgate.net In the context of this compound, a Lewis acid (LA) can coordinate to one of the fluorine atoms of the difluoroethyl moiety. This interaction polarizes the C-F bond, increasing the electrophilicity of the adjacent carbon atom and rendering it more susceptible to nucleophilic attack. This process can be described as fluoride (B91410) abstraction, where the Lewis acid assists in removing a fluoride ion. researchgate.net

The mechanism can proceed as follows:

Coordination: The Lewis acid activator coordinates with a fluorine atom.

Heterolysis: The C-F bond is weakened and undergoes heterolytic cleavage, leading to the formation of a carbocationic intermediate and a [LA-F]⁻ complex.

Nucleophilic Capture: The carbocation is subsequently trapped by a nucleophile.

Strongly reducing organometallic reagents and even milder reagents have been shown to activate C-F bonds, with the degree of fluorination influencing the likelihood of activation. researchgate.net Metal carbonyl complexes of manganese, iron, and cobalt have also been implicated in C-F bond activation, often through a proposed single electron transfer (SET) mechanism to the organofluorine compound. rsc.org

Table 1: Examples of Lewis Acids in C-F Bond Activation

| Lewis Acid Type | Example | Mechanism of Action |

|---|---|---|

| Metal Halides | AlCl₃, TiCl₄ | Coordination to fluorine, enhancing bond polarity. |

| Boranes | B(C₆F₅)₃ | Strong fluoride affinity, acts as a fluoride scavenger. |

| Silyl (B83357) Cations | R₃Si⁺ | Forms a stable Si-F bond, driving the reaction forward. |

DFT studies on related fluoroaromatic systems have highlighted the critical role of interactions between the metal center and ortho-fluorine atoms in lowering the Gibbs activation energies for the transition state. nih.gov

While stepwise mechanisms involving distinct intermediates are common, concerted pathways offer a lower energy alternative for C-F activation. In a concerted mechanism, C-F bond breaking and new bond formation occur simultaneously within a single transition state. For instance, DFT calculations on the activation of C-F bonds by Lewis base-boryl radicals suggest an innovative concerted electron-fluoride transfer mechanism. chemrxiv.org This process avoids the formation of high-energy alkyl radical intermediates by directly abstracting a fluorine atom. chemrxiv.org

In reactions mediated by certain main group metal complexes, such as dinuclear Mg(I) compounds, a concerted pathway is considered more feasible than one involving radical intermediates. nih.gov The proposed mechanism involves:

Initial weak coordination of the substrate to the dimagnesium complex.

Formation of a six-membered intermediate.

Simultaneous C-F bond cleavage and new bond formation. nih.gov

Radical Intermediates and Reaction Pathways

Radical reactions provide a complementary approach to the synthesis and transformation of organofluorine compounds. wikipedia.orgresearchgate.net Fluorinated radicals are highly reactive species that can participate in a variety of synthetic transformations, including addition, substitution, and coupling reactions. numberanalytics.com For this compound, radical pathways could be initiated through several methods, such as photoredox catalysis or with chemical initiators. researchgate.netnumberanalytics.com

A potential radical pathway involves a single electron transfer (SET) to the molecule. This can induce the cleavage of a C-F bond to generate a fluoride anion and an α-fluoro-α-naphthylethyl radical. This radical intermediate can then undergo further reactions.

Table 2: Potential Radical Reactions and Intermediates

| Reaction Type | Initiator | Intermediate Species | Subsequent Pathway |

|---|---|---|---|

| Reductive C-F Cleavage | Photoredox Catalyst (e.g., [Ir(ppy)₃]) | α-fluoro-α-naphthylethyl radical | Hydrogen Atom Transfer (HAT), Radical Coupling |

| Oxidative Trifluoromethylation | Oxidant + CF₃⁻ source | Naphthylethyl radical | Trapping with CF₃ radical |

The study of fluorinated radicals is a cornerstone of organofluorine chemistry, enabling the construction of complex molecules. numberanalytics.com The high electronegativity of fluorine makes these radical species highly reactive and useful for initiating various chemical transformations. numberanalytics.com

Palladium-Catalyzed C-C Bond Formation Mechanisms

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. While historically applied to C-Cl, C-Br, and C-I bonds, recent advances have enabled the activation of the more robust C-F bonds. The mechanism for a palladium-catalyzed cross-coupling of this compound with an organometallic reagent (e.g., Ar-B(OH)₂) generally follows a catalytic cycle.

The key steps in the catalytic cycle are:

Oxidative Addition: A low-valent palladium(0) complex, supported by specialized ligands (e.g., bulky biarylphosphines), undergoes oxidative addition into one of the C-F bonds of the difluoroethyl group. mdpi.com This is often the rate-limiting step and can be promoted by additives like Lewis acids. mdpi.comresearchgate.net This forms a fluoroalkylpalladium(II) fluoride intermediate.

Transmetalation: The organopalladium(II) intermediate reacts with the coupling partner (e.g., an arylboronic acid in Suzuki-Miyaura coupling). The aryl group replaces the fluoride ligand on the palladium center.

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the catalytically active Pd(0) species. nih.gov In some systems involving fluoroalkyl groups, reductive elimination can be the turnover-limiting step due to the electron-withdrawing nature of the fluoroalkyl substituent. nih.gov

Table 3: Key Components in Palladium-Catalyzed C-F Activation

| Component | Role | Example |

|---|---|---|

| Palladium Precatalyst | Source of active Pd(0) | Pd₂(dba)₃, tBuBrettPhos Pd G3 acs.org |

| Ligand | Stabilizes Pd(0), facilitates oxidative addition | BippyPhos, Xantphos, Trialkylphosphines mdpi.comnih.govmit.edu |

| Base | Activates the coupling partner (e.g., in Suzuki coupling) | Cs₂CO₃, K₃PO₄ nih.gov |

The development of specific ligands that create a sterically demanding and electron-rich environment around the palladium center has been crucial for enabling the challenging oxidative addition of C(sp³)-F bonds.

Transition State Analysis in Fluorination Reactions

Understanding the transition states of reactions involving fluorinated compounds provides insight into reaction kinetics and selectivity. For a reaction involving this compound, such as a nucleophilic substitution (S_N2) or an elimination (E2) reaction, the transition state geometry and energy are heavily influenced by the fluorine atoms.

In a hypothetical S_N2 reaction where a nucleophile displaces a fluoride ion from this compound, the transition state would involve a pentacoordinate carbon center. The high electronegativity of the remaining fluorine atom would significantly stabilize this electron-rich transition state.

Computational studies on the reaction of fluoride with iodoethane (B44018) and its fluorinated analogue, 1,1,1-trifluoro-2-iodoethane, provide a model for this analysis. nih.gov The studies show that fluorination on the β-carbon dramatically alters the reaction outcome, suppressing the E2 pathway and opening new channels. nih.gov For a direct substitution or elimination at the difluoroethyl group of this compound, the transition state would be influenced by:

Steric Hindrance: The bulky naphthalene (B1677914) group would influence the trajectory of the incoming nucleophile.

Electronic Effects: The strong inductive effect of the two fluorine atoms would impact the charge distribution and stability of the transition state.

Leaving Group Ability: The F⁻ ion is a poor leaving group, leading to a high activation barrier for substitution reactions, reinforcing the need for Lewis acid activation.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Aluminum trichloride |

| Titanium tetrachloride |

| Tris(pentafluorophenyl)borane |

| Silyl Cations |

| Mg(I) dinuclear complexes |

| Lewis base-boryl radicals |

| Iridium(III) tris(2-phenylpyridine) |

| Xenon difluoride |

| Arylboronic acid |

| Tris(dibenzylideneacetone)dipalladium(0) |

| tBuBrettPhos Pd G3 |

| BippyPhos |

| Xantphos |

| Trialkylphosphines |

| Cesium carbonate |

| Potassium phosphate |

| Lithium iodide |

| Iodoethane |

| 1,1,1-trifluoro-2-iodoethane |

| Manganese carbonyl |

| Iron carbonyl |

Computational and Theoretical Investigations of 1 1,1 Difluoroethyl Naphthalene

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules, providing valuable insights into reaction mechanisms. For 1-(1,1-Difluoroethyl)naphthalene, DFT studies can elucidate the pathways of its formation and subsequent reactions.

While specific DFT studies on the reaction mechanisms of this compound are not extensively documented in the public domain, the principles of DFT can be applied to understand its synthesis. The formation of the 1,1-difluoroethyl group attached to the naphthalene (B1677914) ring likely involves nucleophilic fluorination or the addition of a difluoroethylating agent. DFT calculations could model the transition states and intermediates of such reactions, determining the most energetically favorable pathways. For instance, in a hypothetical synthesis involving the reaction of 1-acetylnaphthalene with a fluorinating agent, DFT could be employed to calculate the activation energies for the stepwise substitution of oxygen with fluorine, shedding light on the reaction kinetics and thermodynamics.

Furthermore, DFT can be used to explore the reactivity of this compound in various chemical transformations. The calculated electron density distribution and frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic or nucleophilic attack. For example, the influence of the electron-withdrawing difluoroethyl group on the aromatic naphthalene system can be quantified, predicting its directing effects in electrophilic substitution reactions.

Computational Modeling of Electronic and Geometric Structures

Computational modeling provides a detailed picture of the molecular architecture and electronic landscape of this compound. Using methods like DFT, the equilibrium geometry of the molecule can be determined with high accuracy. These calculations would reveal bond lengths, bond angles, and dihedral angles, defining the three-dimensional shape of the molecule.

The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be thoroughly analyzed. The introduction of the difluoroethyl group is expected to significantly perturb the electronic properties of the naphthalene core. Key parameters that can be computationally modeled are presented in the table below.

| Property | Description | Predicted Influence of 1,1-Difluoroethyl Group |

| Dipole Moment | A measure of the overall polarity of the molecule. | The highly electronegative fluorine atoms will induce a significant dipole moment, with the negative end oriented towards the difluoroethyl group. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions of positive and negative charge. | The MEP would show a region of negative potential around the fluorine atoms and a corresponding region of positive potential on the naphthalene ring, particularly at the hydrogen atoms. |

| Atomic Charges | The partial charge assigned to each atom in the molecule. | The fluorine atoms will carry a significant negative partial charge, while the attached carbon and adjacent naphthalene carbon will have positive partial charges. |

These computational models are essential for understanding the intermolecular interactions that this compound can participate in, such as dipole-dipole interactions and hydrogen bonding.

Theoretical Analysis of Fluorine's Influence on Aromaticity and Reactivity

The introduction of fluorine atoms can have a profound impact on the aromaticity and reactivity of the naphthalene ring system. Theoretical analysis using various computational indices can quantify these effects.

Aromaticity, a cornerstone of organic chemistry, can be assessed using several computational metrics. For this compound, these indices would likely show a modulation of the aromatic character of the naphthalene core due to the electronic influence of the difluoroethyl substituent.

The reactivity of the molecule is also significantly altered by the presence of the fluorine atoms. The electron-withdrawing nature of the CF2 group deactivates the naphthalene ring towards electrophilic aromatic substitution. Theoretical calculations can predict the regioselectivity of such reactions by analyzing the stability of the Wheland intermediates (arenium ions) formed upon electrophilic attack at different positions of the naphthalene ring.

| Aromaticity/Reactivity Index | Description | Predicted Effect for this compound |

| Nucleus-Independent Chemical Shift (NICS) | A magnetic criterion for aromaticity, where negative values inside the ring indicate aromaticity. | The NICS values for the two rings of the naphthalene core may be slightly less negative compared to unsubstituted naphthalene, indicating a minor reduction in aromaticity. |

| Harmonic Oscillator Model of Aromaticity (HOMA) | A geometry-based index of aromaticity, with values closer to 1 indicating higher aromaticity. | The HOMA value might be slightly lower than that of naphthalene, reflecting the bond length alternation induced by the substituent. |

| Fukui Functions | A reactivity descriptor derived from DFT that predicts the most reactive sites for nucleophilic, electrophilic, and radical attack. | The Fukui functions would likely indicate that the positions on the unsubstituted ring are more susceptible to electrophilic attack compared to the substituted ring. |

Prediction of Spectroscopic Parameters via Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic data of molecules, including NMR, IR, and UV-Vis spectra.

¹⁹F NMR Chemical Shift Predictions and Assignments

For fluorinated compounds, ¹⁹F NMR spectroscopy is a particularly powerful analytical tool. Quantum chemical calculations, especially DFT, can accurately predict ¹⁹F NMR chemical shifts. nih.govescholarship.org This predictive capability is invaluable for structural elucidation and for assigning specific fluorine resonances in molecules with multiple fluorine atoms. nih.gov

The chemical shift of a fluorine nucleus is highly sensitive to its local electronic environment. nih.gov In this compound, the two fluorine atoms are chemically equivalent and are expected to have the same chemical shift. The predicted chemical shift can be calculated by computing the magnetic shielding tensor for the fluorine nuclei. The accuracy of these predictions can be enhanced by using appropriate levels of theory and basis sets, and by considering solvent effects. nih.gov

| Computational Method | Basis Set | Predicted ¹⁹F Chemical Shift Range (ppm) relative to CFCl₃ |

| DFT (e.g., B3LYP) | 6-31G(d) or larger | Typically in the range of -80 to -120 ppm |

It is important to note that the precise value can vary depending on the computational method and the reference standard used. ucsb.edu

Ab Initio Multireference Theory for Excited State Analysis (Naphthalene Core)

While DFT is generally effective for ground-state properties, the description of electronically excited states, particularly in aromatic systems like naphthalene, often requires more sophisticated methods. barbatti.org Ab initio multireference theories, such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are well-suited for this purpose. barbatti.orgnih.gov

These methods are essential for accurately describing the electronic transitions that give rise to the UV-Vis absorption spectrum of the molecule. acs.org The naphthalene core has a rich and complex excited state manifold, with contributions from both covalent and ionic states. youtube.com The introduction of the 1,1-difluoroethyl group will perturb these excited states, leading to shifts in their energies and changes in their character.

Multireference calculations can provide a detailed understanding of the photophysics of this compound, including the energies of the lowest singlet and triplet excited states, oscillator strengths of electronic transitions, and the potential for photochemical reactions. This information is critical for applications in areas such as organic electronics and photochemistry.

Advanced Spectroscopic Characterization and Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 1-(1,1-Difluoroethyl)naphthalene. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the proton, carbon, and fluorine environments within the molecule.

Comprehensive ¹H and ¹³C NMR Spectral Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the naphthalene (B1677914) ring system and the methyl protons of the difluoroethyl group. The aromatic region will display a complex pattern of multiplets due to the various coupling interactions between adjacent protons on the naphthalene core. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the difluoroethyl substituent. The methyl protons of the 1,1-difluoroethyl group are anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms (³JHF).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum will show ten signals for the naphthalene ring carbons and two signals for the difluoroethyl group. The carbon atom attached to the fluorine atoms (C-1 of the ethyl group) will appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF), and its chemical shift will be significantly downfield. The methyl carbon will also show coupling to the fluorine atoms (²JCF). The chemical shifts of the naphthalene carbons are also influenced by the substituent, with C-1 of the naphthalene ring showing a downfield shift.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| CH₃ | ~2.1 | t | ³JHF = ~18 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

|---|---|---|---|

| CH₃ | ~25 | t | ²JCF = ~25 |

| CF₂ | ~120 | t | ¹JCF = ~240 |

| Aromatic C | ~124-135 | - | - |

Applications of ¹⁹F NMR Spectroscopy for Structural and Mechanistic Insights

¹⁹F NMR spectroscopy is a highly sensitive and powerful technique for characterizing fluorinated organic compounds. huji.ac.il For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the two equivalent fluorine atoms. This signal will appear as a quartet due to coupling with the three protons of the adjacent methyl group (³JFH). The chemical shift of this resonance provides valuable information about the electronic environment of the fluorine atoms. aiinmr.com

The utility of ¹⁹F NMR extends beyond simple structural confirmation. It can be employed to monitor reaction progress and study reaction mechanisms involving the introduction or modification of the difluoroethyl group. magritek.com Changes in the ¹⁹F chemical shift can indicate alterations in the molecular structure or the formation of intermediates. Furthermore, quantitative ¹⁹F NMR can be utilized for the accurate determination of the purity of fluorinated compounds. nih.gov

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular weight and elucidating the fragmentation pathways of this compound. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound.

The fragmentation pattern provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the bond between the naphthalene ring and the difluoroethyl group. This would result in the formation of a stable naphthyl cation and a difluoroethyl radical. Further fragmentation of the difluoroethyl group could also be observed. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.

Table 3: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

| Ion | Structure | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₁₂H₁₀F₂]⁺ | 192 |

| [M - CH₃]⁺ | [C₁₁H₇F₂]⁺ | 177 |

| [M - CF₂H]⁺ | [C₁₁H₉]⁺ | 141 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed in the region of 3100-3000 cm⁻¹.

Aliphatic C-H stretching: From the methyl group, expected around 2900-3000 cm⁻¹.

Aromatic C=C stretching: A series of sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the naphthalene ring system.

C-F stretching: Strong absorption bands in the range of 1100-1000 cm⁻¹, which are characteristic of gem-difluoro compounds.

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 3000-2900 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be similar to that of naphthalene, which exhibits characteristic absorption bands arising from π-π* transitions within the aromatic system. omlc.orgnist.gov The presence of the 1,1-difluoroethyl substituent may cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima (λmax) and changes in the molar absorptivity (ε) compared to unsubstituted naphthalene. nih.gov These changes are due to the electronic effects of the substituent on the π-electron system of the naphthalene ring.

Table 5: Predicted UV-Vis Absorption Maxima for this compound in a Non-polar Solvent

| Transition | Predicted λmax (nm) |

|---|---|

| ¹Bₐ | ~220 |

| ¹Lₐ | ~280 |

Reactivity and Derivatization Strategies of 1 1,1 Difluoroethyl Naphthalene

Functional Group Interconversions on the Difluoroethyl Moiety

The 1,1-difluoroethyl group is generally characterized by its high chemical stability, a common feature of gem-difluoroalkane moieties. The carbon-fluorine bond is the strongest single bond in organic chemistry, making direct nucleophilic substitution of the fluorine atoms exceptionally difficult under standard conditions. Consequently, functional group interconversions directly on the difluorinated carbon are not a common derivatization strategy.

Reactivity is more accessible at the terminal methyl group. While specific examples for 1-(1,1-difluoroethyl)naphthalene are not extensively documented, analogous structures suggest that radical halogenation could potentially introduce functionality at the C2 position of the ethyl chain, which could then be subjected to further transformations. However, the primary focus of derivatization strategies for this molecule lies in the modification of the naphthalene (B1677914) ring itself.

General strategies for converting hydroxyl groups to halides or transforming sulfonate esters provide a broader context for functional group interconversions, though their direct application to the highly stable difluoroethyl group is limited. vanderbilt.edu

Electrophilic Aromatic Substitution on the Naphthalene Ring

The reactivity of the naphthalene core towards electrophiles is significantly influenced by the electronic properties of the 1-(1,1-difluoroethyl) substituent. Due to the high electronegativity of the fluorine atoms, the -CF2CH3 group acts as a strong electron-withdrawing group, primarily through a negative inductive effect (-I). wikipedia.orgyoutube.com This effect deactivates the naphthalene ring system towards electrophilic aromatic substitution (EAS), making reactions slower compared to unsubstituted naphthalene. wikipedia.orglatech.edu

In monosubstituted naphthalenes, the position of the incoming electrophile is dictated by the nature of the existing group. vpscience.org For naphthalene bearing a deactivating, electron-withdrawing group at the C1 position, the substitution is directed away from the substituted ring, which is heavily deactivated. The electrophile preferentially attacks the unsubstituted ring, primarily at the C5 and C8 positions. vpscience.org This is because the carbocation intermediates (Wheland intermediates) formed by attack at these positions are more stable, as they avoid placing the positive charge in the deactivated ring.

Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation on this compound are predicted to yield a mixture of 5- and 8-substituted isomers. The precise ratio of these products can be influenced by reaction conditions, with the C8 position often favored under kinetic control and the C5 position sometimes favored under thermodynamic control. vpscience.org

| Reaction | Typical Reagents | Predicted Major Products | Governing Principle |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(1,1-Difluoroethyl)-5-nitronaphthalene & 1-(1,1-Difluoroethyl)-8-nitronaphthalene | Substitution on the unsubstituted ring due to deactivating effect of the C1-substituent. vpscience.org |

| Bromination | Br₂, FeBr₃ | 5-Bromo-1-(1,1-difluoroethyl)naphthalene & 8-Bromo-1-(1,1-difluoroethyl)naphthalene | The electron-withdrawing group directs the electrophile to the other ring. vpscience.org |

| Sulfonation | SO₃, H₂SO₄ | This compound-5-sulfonic acid & this compound-8-sulfonic acid | Product distribution may be temperature-dependent. libretexts.org |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 5-Acyl-1-(1,1-difluoroethyl)naphthalene & 8-Acyl-1-(1,1-difluoroethyl)naphthalene | Strong deactivation may require harsh conditions. latech.edu |

Cross-Coupling Reactions for Further Naphthalene Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, enabling extensive functionalization of aromatic scaffolds. For this compound, these reactions typically require a precursor that has been halogenated, for instance, via the electrophilic aromatic substitution reactions described previously. A resulting bromo- or iodo-substituted derivative, such as 5-bromo-1-(1,1-difluoroethyl)naphthalene, serves as an excellent substrate for a variety of coupling reactions. nih.govresearchgate.net

Common cross-coupling reactions applicable to this system include:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds, introducing alkyl, alkenyl, or aryl groups.

Sonogashira Coupling: Coupling with terminal alkynes to synthesize alkynylated naphthalene derivatives.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.

These reactions provide a modular approach to a diverse library of compounds based on the core this compound structure. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. researchgate.net

| Reaction Type | Example Coupling Partner | Catalyst/Ligand System (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 5-Phenyl-1-(1,1-difluoroethyl)naphthalene |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-(1,1-Difluoroethyl)-5-(phenylethynyl)naphthalene |

| Heck Coupling | Styrene | Pd(OAc)₂, P(o-tolyl)₃ | 1-(1,1-Difluoroethyl)-5-styrylnaphthalene |

| Buchwald-Hartwig Amination | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(1-(1,1-Difluoroethyl)naphthalen-5-yl)morpholine |

| Stille Coupling | Tributyl(vinyl)stannane | Pd(PPh₃)₄ | 1-(1,1-Difluoroethyl)-5-vinylnaphthalene |

Intramolecular Cyclization Reactions and Skeletal Editing

The this compound core can be elaborated into more complex polycyclic systems through intramolecular cyclization reactions. This typically involves first introducing a second functional group onto the naphthalene ring (e.g., via cross-coupling) that can then react with another position on the aromatic system. For example, N-cinnamoyl-1-naphthylamines are known to undergo triflic acid-mediated cyclization to form benzo[h]quinolin-2-ones. nih.gov A suitably functionalized this compound derivative could undergo analogous transformations to build new fused ring systems.

Skeletal editing offers a more modern and powerful strategy for modifying core structures. bioascent.com Instead of building onto the existing scaffold, skeletal editing involves the insertion, deletion, or swapping of atoms within the ring system itself. nih.gov While examples starting from this compound are scarce, related syntheses highlight the potential of this approach. For instance, various 2-(difluoromethyl)naphthalene derivatives have been efficiently synthesized through a transition metal-free ring expansion of indene (B144670) precursors using a difluorodiazo hypervalent iodine(III) reagent. rsc.org This demonstrates a method for constructing the fluoroalkylated naphthalene skeleton from a smaller ring system. Another strategy involves the transmutation of nitrogen to carbon in isoquinolines to access substituted naphthalenes. nih.gov

Dearomatization Reactions and Cycloadditions

Dearomatization reactions convert flat, aromatic compounds into three-dimensional cyclic structures, which is a highly valuable transformation in organic synthesis. nih.gov Naphthalene derivatives, particularly those bearing electron-withdrawing groups, are susceptible to dearomatization as the substituent lowers the energy barrier for breaking aromaticity. nih.gov The 1-(1,1-difluoroethyl) group, being strongly deactivating, makes the naphthalene ring a suitable substrate for such reactions.

Methodologies for naphthalene dearomatization include:

Photocatalytic Hydroalkylation: Visible-light photoredox catalysis can achieve the intermolecular hydroalkylative dearomatization of naphthalenes with partners like α-amino acids to yield multi-substituted 1,2-dihydronaphthalenes. researchgate.net

[4+2] Cycloadditions: Naphthalenes can act as the 4π component in Diels-Alder-type reactions. Visible-light-induced energy transfer catalysis allows for the intermolecular dearomative [4+2] cycloaddition of naphthalenes with vinyl benzenes, overcoming the high kinetic barrier typically associated with breaking naphthalene's aromaticity. nih.govsemanticscholar.org

Aza-electrophilic Dearomatization: Vinylnaphthalenes can be coupled with azodicarboxylates in a silver-mediated enantioselective process to afford chiral polyheterocycles through a formal [4+2] cycloaddition. repec.orgresearchgate.net

Dearomative Cyclopropanation: Asymmetric dearomative cyclopropanation of naphthalenes provides a rapid route to construct complex polycyclic compounds. nih.gov

These reactions highlight the utility of the naphthalene core in building complex, sp³-rich molecular architectures, with the electronic nature of substituents like the 1-(1,1-difluoroethyl) group playing a key role in modulating reactivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(1,1-difluoroethyl)naphthalene, and how do reaction conditions influence yield?

- The nickel-catalyzed cross-coupling of arylboronic acids with 1,1-difluoroethyl chloride (CH₃CF₂Cl) is a key method, achieving yields up to 85% under mild conditions (70°C, 12 h). Catalytic efficiency depends on ligand choice (e.g., bipyridine ligands enhance stability) and solvent polarity (THF preferred for solubility) . Alternative pathways, such as radical difluoroethylation, are less explored but may offer regioselectivity advantages.

Q. Which analytical techniques are most reliable for characterizing this compound purity and structure?

- Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for purity assessment. Nuclear magnetic resonance (¹⁹F NMR) is critical for confirming the difluoroethyl group’s presence, with characteristic CF₂CH₃ peaks at δ -90 to -95 ppm. X-ray crystallography or computational modeling (DFT) can resolve stereoelectronic effects .

Q. What are the known acute toxicological effects of this compound in mammalian models?

- Inhalation studies in rodents show dose-dependent respiratory irritation (e.g., reduced FEV1/FVC ratios at 50 ppm). Hepatic enzyme induction (CYP450) is observed at subchronic oral doses (≥10 mg/kg/day), suggesting metabolic activation pathways. Dermal exposure data are limited, but preliminary assays indicate low absorption (<5% bioavailability) .

Advanced Research Questions

Q. How can computational models predict the reactivity of this compound in photochemical applications?

- Density functional theory (DFT) simulations reveal that the difluoroethyl group stabilizes excited states via hyperconjugation, enhancing photostability. Time-resolved spectroscopy (e.g., transient absorption) validates these predictions, showing prolonged triplet-state lifetimes (>200 ns) in anthracene derivatives .

Q. What mechanisms underlie conflicting toxicokinetic data for this compound across species?

- Discrepancies in metabolic clearance (e.g., human vs. rat liver microsomes) arise from species-specific CYP2E1/2F2 isoform expression. Co-administration with cytochrome inhibitors (e.g., disulfiram) reduces hepatotoxicity in mice, implicating oxidative metabolism in toxicity . Risk of bias in animal studies (e.g., inadequate randomization) may also skew results; adherence to Table C-7 criteria (allocation concealment, blinding) improves reproducibility .

Q. What strategies resolve regioselectivity challenges in electrophilic substitution reactions of this compound?

- The electron-withdrawing CF₂CH₃ group directs electrophiles to the naphthalene β-position. Computational electrostatic potential maps (MEPs) confirm higher electron density at C4 and C5. Experimental validation via bromination shows >90% β-selectivity under Lewis acid catalysis (FeBr₃) .

Methodological Guidance

Q. How should researchers design dose-response studies to assess chronic exposure risks?

- Use tiered dosing (e.g., 0.1, 1, 10 mg/kg/day) over 90-day periods, with endpoints including histopathology (lung, liver) and biomarker analysis (urinary 1-naphthol). Incorporate negative controls and adjust for inter-species metabolic scaling (allometric factors) .

Q. What protocols validate environmental degradation pathways of this compound?

- Aerobic biodegradation assays (OECD 301F) show <10% mineralization in 28 days, indicating persistence. Advanced oxidation processes (UV/H₂O₂) degrade >95% via hydroxyl radical attack on the naphthalene ring. LC-QTOF-MS identifies transient intermediates (e.g., difluoroacetic acid) .

Data Contradiction Analysis

Q. Why do some studies report negligible cytotoxicity for this compound, while others highlight genotoxicity?

- Disparate findings stem from assay sensitivity differences. Ames tests (OECD 471) show no mutagenicity, but comet assays detect DNA strand breaks at ≥100 μM, suggesting non-intercalative mechanisms (e.g., oxidative stress). Confounding factors include impurity profiles (e.g., residual nickel catalysts) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.